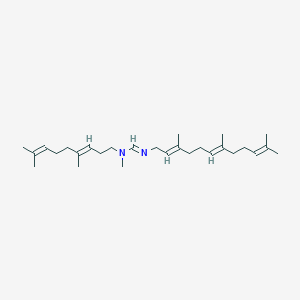
N-Homogeranyl-mff
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Homogeranyl-mff is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-Homogeranyl-mff is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
N-Homogeranyl-mff has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes that are involved in inflammation. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Homogeranyl-mff in lab experiments is that it is a synthetic molecule, which means that it can be produced in large quantities with high purity. This makes it easier to study its properties and potential applications. However, one of the limitations of using N-Homogeranyl-mff is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on N-Homogeranyl-mff. One area of research is in the development of new drugs. N-Homogeranyl-mff has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Another area of research is in the development of new materials. N-Homogeranyl-mff has unique properties that make it suitable for use in the development of new materials, and further research is needed to explore its potential in this area.
Conclusion
N-Homogeranyl-mff is a synthetic molecule that has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory and antioxidant properties, and it has shown promising results in preclinical studies as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential in the development of new drugs and materials.
Méthodes De Synthèse
N-Homogeranyl-mff can be synthesized using a method known as the Huisgen cycloaddition reaction. This method involves the reaction between an azide group and an alkyne group to form a triazole ring. The reaction is catalyzed by copper ions, and the resulting product is N-Homogeranyl-mff. This synthesis method has been refined over the years, leading to the production of high-quality N-Homogeranyl-mff.
Applications De Recherche Scientifique
N-Homogeranyl-mff has been studied extensively for its potential applications in various fields. One area of research is in the development of new drugs. N-Homogeranyl-mff has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Another area of research is in the development of new materials. N-Homogeranyl-mff has been found to have unique properties that make it suitable for use in the development of new materials. For example, it has been found to have good thermal stability, making it suitable for use in high-temperature applications.
Propriétés
Numéro CAS |
147315-58-0 |
|---|---|
Nom du produit |
N-Homogeranyl-mff |
Formule moléculaire |
C28H48N2 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
N-[(3E)-4,8-dimethylnona-3,7-dienyl]-N-methyl-N'-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]methanimidamide |
InChI |
InChI=1S/C28H48N2/c1-24(2)13-9-15-26(5)17-11-18-28(7)20-21-29-23-30(8)22-12-19-27(6)16-10-14-25(3)4/h13-14,17,19-20,23H,9-12,15-16,18,21-22H2,1-8H3/b26-17+,27-19+,28-20+,29-23? |
Clé InChI |
PYSOMVKWLNTIIA-VETHCYCDSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CN=CN(C)CC/C=C(\C)/CCC=C(C)C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
Synonymes |
N-homogeranyl-MFF N-homogeranyl-N-methyl-N'-farnesylformamidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



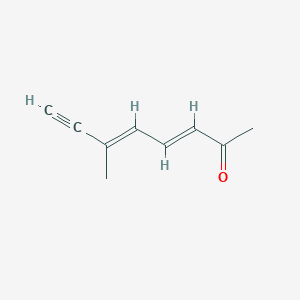
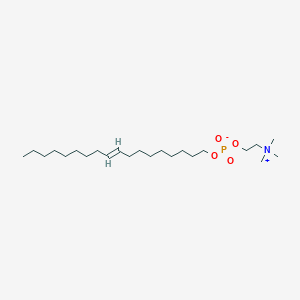
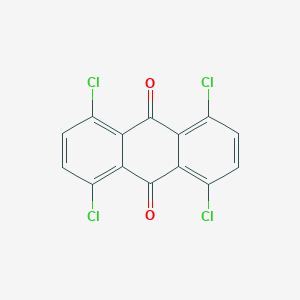
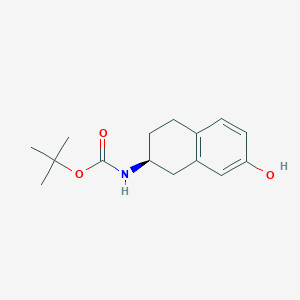
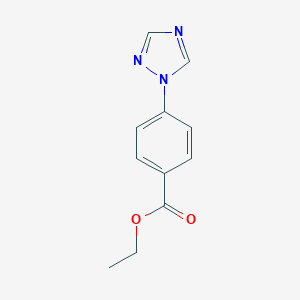
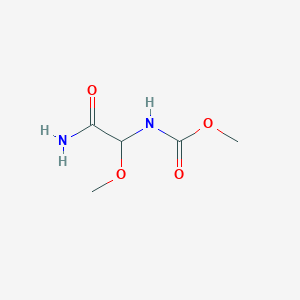
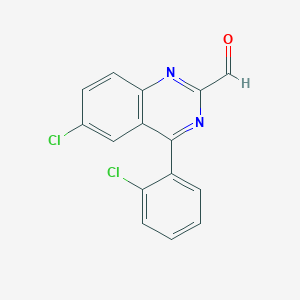
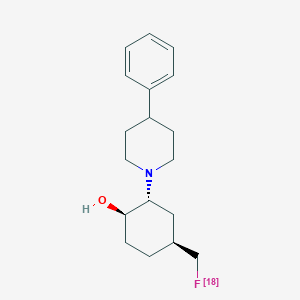


![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
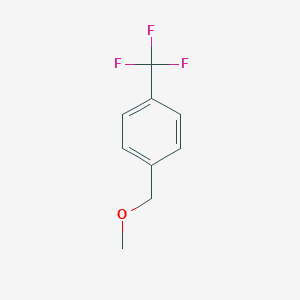
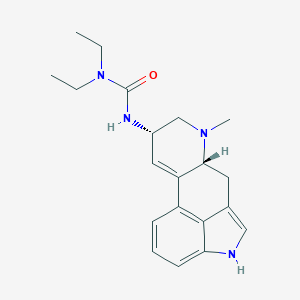
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)